![molecular formula C18H17FN4O3 B2444531 3-(4-fluorophenyl)-5-methyl-7-(pyrrolidine-1-carbonyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione CAS No. 921534-39-6](/img/structure/B2444531.png)

3-(4-fluorophenyl)-5-methyl-7-(pyrrolidine-1-carbonyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

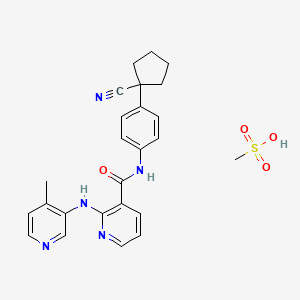

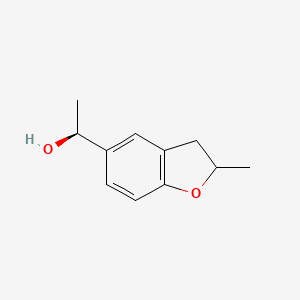

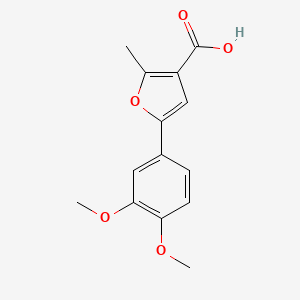

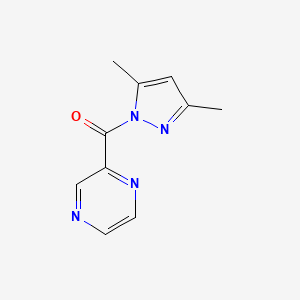

The compound “3-(4-fluorophenyl)-5-methyl-7-(pyrrolidine-1-carbonyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione” is a complex organic molecule. It contains several functional groups, including a fluorophenyl group, a methyl group, a pyrrolidine carbonyl group, and a pyrrolopyrimidinedione group .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, a series of (2-hydroxyphenyl)-5-phenyl-6-(pyrrolidine-1-carbonyl)-1H-pyrano pyrimidine-2,4(3H,5H)-dione derivatives were synthesized by the reaction of 4-hydroxy coumarin, substituted aldehydes, barbituric acid, and pyrolidine in ethanol at ambient temperature .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, 1H-NMR spectra can provide information about the chemical environment of the hydrogen atoms in the molecule . Single-crystal X-ray diffraction data can be used to solve the crystal structure .Chemical Reactions Analysis

The chemical reactions involving this compound can be complex and depend on the reaction conditions. For instance, the Cu(I) catalyzed 1,3 dipolar cycloaddition reaction (click condition) has been used to transform designed triazole-linked pyrazolo[1,5-a]pyrimidine-based glycohybrids .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various analytical techniques. For instance, its molecular weight is 165.21 g/mol, and it has a topological polar surface area of 12 Ų .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

- Synthesis and Antimicrobial Activity: A study by Veeranna et al. (2022) reported the synthesis of similar pyrano[2,3-d]pyrimidine derivatives, exhibiting notable anti-inflammatory and antimicrobial activities.

- Molecular Structure Analysis: Research by Trilleras et al. (2009) on 7-aryl-substituted pyrido[2,3-d]pyrimidines revealed insights into their molecular structures and crystal structures, essential for understanding their chemical behavior and potential applications.

Chemical Reactions and Transformations

- Urease Inhibition: A study conducted by Rauf et al. (2010) on pyrido[1,2-a]pyrimidine-2,4(3H)-diones showed that these compounds could inhibit urease, an enzyme involved in the hydrolysis of urea.

- Photochemical Properties: Shorunov et al. (2018) explored the unusual photochemistry of a pyrimidinedione derivative, offering insights into potential applications in photochemistry and material sciences (Shorunov et al., 2018).

Crystallography and Material Science

- Crystal Structure Investigation: Wolska and Herold (2000) reported on the crystal structure of similar compounds, providing valuable information for material science applications (Wolska & Herold, 2000).

- Intermolecular Interactions: Research on substituted spiroacenaphthylene structures by Suresh et al. (2012) highlights the significance of C-H···O and C-H···X interactions, which is crucial for understanding the behavior of these compounds in various environments.

Applications in Drug Synthesis

- Antithrombotic Compound Synthesis: Furrer et al. (1994) synthesized a compound from a pyrido[4,3-d]pyrimidine-2,4-dione derivative, showing promise as an antithrombotic agent with potential cerebral and peripheral effects (Furrer, Wágner, & Fehlhaber, 1994).

Zukünftige Richtungen

The future directions for research on this compound could involve further exploration of its synthesis, characterization, and potential applications. For instance, detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Eigenschaften

IUPAC Name |

3-(4-fluorophenyl)-5-methyl-7-(pyrrolidine-1-carbonyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN4O3/c1-21-10-13(16(24)22-8-2-3-9-22)14-15(21)17(25)23(18(26)20-14)12-6-4-11(19)5-7-12/h4-7,10H,2-3,8-9H2,1H3,(H,20,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNGNDLWDNLBABB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=C1C(=O)N(C(=O)N2)C3=CC=C(C=C3)F)C(=O)N4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(2-Hydroxyethyl)-2,4,5,6,7,8-hexahydro-[1]benzothiolo[2,3-d]pyrimidin-1-yl]ethanone](/img/structure/B2444448.png)

![1-[(5-carbamoyl-1-methyl-1H-pyrrol-3-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2444449.png)

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-4-cyanobenzenesulfonamide](/img/structure/B2444450.png)

![N-(benzo[d][1,3]dioxol-5-yl)-5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide](/img/structure/B2444455.png)

![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2444459.png)

![N-(3-acetylphenyl)-2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2444465.png)

![(Z)-N-(3-allyl-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2444466.png)